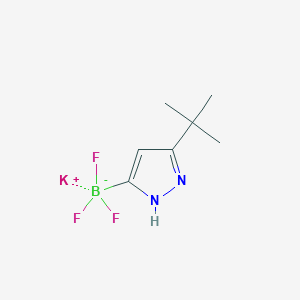
8-(ベンジルオキシ)-5,7-ジヨードキノリン
説明
8-(Benzyloxy)-5,7-diiodoquinoline is a quinoline derivative characterized by the presence of benzyloxy and diiodo substituents at the 8th, 5th, and 7th positions, respectively.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-5,7-diiodoquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl bromide in the presence of a base, followed by iodination at the 5th and 7th positions using iodine and an oxidizing agent .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding quinoline derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated quinoline derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the benzyloxy and diiodo positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Quinoline derivatives with oxidized benzyloxy groups.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nature of the substituent introduced.
作用機序
The mechanism of action of 8-(Benzyloxy)-5,7-diiodoquinoline is not fully understood. it is believed to interact with cellular targets such as enzymes or receptors, leading to its biological effects. The diiodo groups may enhance its binding affinity to specific molecular targets, while the benzyloxy group may influence its solubility and bioavailability .
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Benzyloxyquinoline: Similar structure but lacks the diiodo groups, leading to different biological activities.
5,7-Diiodoquinoline: Lacks the benzyloxy group, which may affect its solubility and bioavailability.
Uniqueness: 8-(Benzyloxy)-5,7-diiodoquinoline is unique due to the presence of both benzyloxy and diiodo substituents, which may confer distinct biological activities and physicochemical properties compared to its analogs .
特性
IUPAC Name |
5,7-diiodo-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSTBWDOCIDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 8-(Benzyloxy)-5,7-diiodoquinoline in palladium-catalyzed aminocarbonylation reactions?
A1: The research presented in "Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions" [] explores the use of 8-(Benzyloxy)-5,7-diiodoquinoline as a versatile starting material for synthesizing various substituted quinoline derivatives. The presence of two iodine atoms provides handles for palladium-catalyzed carbonylation reactions, enabling the introduction of carbonyl-containing groups at specific positions on the quinoline ring. The benzyloxy group offers protection for the hydroxyl group and can be selectively removed or further modified, increasing the diversity of achievable compounds. This synthetic strategy holds promise for generating novel quinoline-based compounds with potential applications in medicinal chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1404668.png)

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)



![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)



